molecular formula C17H22BrNO4 B13396924 (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline

Cat. No.: B13396924
M. Wt: 384.3 g/mol
InChI Key: QZQORNWXNRXMOS-UHFFFAOYSA-N
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Description

Overview of Proline Analogues in Contemporary Chemical Research

Proline, a unique proteinogenic amino acid characterized by its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational constraints on peptides and proteins. This structural rigidity has made proline and its synthetic derivatives, known as proline analogues, invaluable tools in chemical research. These analogues, which feature modifications to the proline ring, are designed to fine-tune the biological, pharmaceutical, or physicochemical properties of peptides and other complex molecules. Contemporary research extensively utilizes proline analogues for various purposes, including the stabilization of specific peptide conformations, enhancement of metabolic stability, and the creation of novel catalysts and chiral building blocks for asymmetric synthesis.

Significance of Chiral 4-Substituted Proline Derivatives in Organic Synthesis and Medicinal Chemistry

Among the diverse range of proline analogues, chiral 4-substituted derivatives are of particular importance. The introduction of a substituent at the C4 position of the pyrrolidine ring can profoundly influence the ring's puckering (endo vs. exo), which in turn dictates the conformational preferences of the entire molecule. This ability to enforce a specific three-dimensional structure is crucial in medicinal chemistry, where the interaction between a drug molecule and its biological target is highly dependent on stereochemistry. nih.govresearchgate.net The precise spatial arrangement of functional groups can determine binding affinity and biological activity. rsc.orgresearchfloor.org Consequently, 4-substituted prolines are integral components in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. In organic synthesis, their defined chirality makes them excellent scaffolds for asymmetric reactions, enabling the construction of enantiomerically pure complex molecules. nih.gov

Research Focus: (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline as a Versatile Chiral Building Block

This article focuses on a specific 4-substituted proline derivative: This compound . This compound combines several key features that make it a highly versatile chiral building block. The D-proline configuration provides access to enantiomeric series of target molecules not available from the more common L-proline derivatives. The tert-butyloxycarbonyl (Boc) group on the nitrogen atom is a standard protecting group in peptide synthesis, allowing for controlled, sequential reactions. The 4-bromobenzyl group at the C4 position introduces a bulky, rigid substituent that can sterically direct subsequent transformations and serves as a handle for further functionalization, for example, through cross-coupling reactions like the Suzuki coupling. researchgate.net The stereochemistry is fixed with the (4R) configuration, ensuring the transfer of chirality during synthetic sequences. These attributes position this compound as a valuable intermediate for synthesizing complex, biologically active molecules with a high degree of stereochemical control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQORNWXNRXMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Chemical Structure and Stereochemistry

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is a derivative of the non-proteinogenic amino acid D-proline. Its structure consists of a pyrrolidine (B122466) ring with a carboxylic acid at the C2 position and a 4-bromobenzyl substituent at the C4 position. The nitrogen atom of the ring is protected with a tert-butyloxycarbonyl (Boc) group. The stereochemistry is defined at two chiral centers: C2 and C4. The "D" designation refers to the (R) configuration at the alpha-carbon (C2). The substituent at C4 is also in the (R) configuration, placing it trans to the carboxylic acid group. This specific stereochemical arrangement is critical for its role in asymmetric synthesis.

IUPAC Name, CAS Number, and Molecular Formula

IUPAC Name: (2R,4R)-1-(tert-butoxycarbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid

CAS Number: A specific CAS number for this exact stereoisomer is not consistently reported in public databases, highlighting its specialized nature.

Molecular Formula: C₁₇H₂₂BrNO₄

Molecular Weight and Physical Properties

The physical characteristics of this compound are consistent with a protected amino acid derivative, typically appearing as a solid material.

PropertyValue
Molecular Weight384.27 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like methanol, dichloromethane (B109758), and ethyl acetate
StorageRecommended storage at 0-8 °C

Reactivity and Chemical Transformations of 4r 1 Boc 4 4 Bromobenzyl D Proline

Reactions Involving the Aromatic Bromine Moiety

The presence of a bromine atom on the benzyl (B1604629) group provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the molecular diversity that can be achieved from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The 4-bromobenzyl group of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is an excellent substrate for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. sigmaaldrich.comnih.gov In the context of the target molecule, the bromine atom can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic systems. While specific examples with this compound are not extensively documented, analogous reactions with similar N-Boc-protected proline derivatives bearing aryl bromide moieties have been successfully employed. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The 4-bromobenzyl moiety of the title compound can participate in Heck reactions with various alkenes to introduce vinyl groups. organic-chemistry.org This reaction provides a route to extend the carbon chain and introduce further functionality. Typical conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or acetonitrile. nih.govbeilstein-journals.org The use of proline and its derivatives as ligands in Heck reactions has also been reported, suggesting the potential for interesting reactivity with the target molecule itself. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical CatalystTypical BasePotential Product Feature
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Biaryl moiety
Heck ReactionAlkenePd(OAc)₂TriethylamineSubstituted alkene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, for an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. scribd.comlibretexts.org

The 4-bromobenzyl group in this compound lacks such activating groups. The bromine atom is attached to a relatively electron-rich benzene (B151609) ring, making it a poor substrate for traditional SNAr reactions. scribd.com Reactions with common nucleophiles like amines or alkoxides would require harsh conditions and are generally not expected to proceed readily. fishersci.co.ukaskfilo.com Alternative pathways, such as the benzyne (B1209423) mechanism, could potentially occur under very strong basic conditions, but this would likely lead to a mixture of products and is not a synthetically controlled transformation for this substrate. youtube.com

Derivatization via Organometallic Intermediates

The aromatic bromine atom can be converted into an organometallic species, which can then react with various electrophiles. A common approach is the formation of a Grignard reagent. wikipedia.org

Treatment of this compound with magnesium metal in an ethereal solvent like THF would be expected to form the corresponding Grignard reagent, (4R)-1-Boc-4-(4-(magnesiobromomethyl)benzyl)-D-proline. chemguide.co.uk This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. leah4sci.commasterorganicchemistry.com Carboxylation with carbon dioxide would introduce a carboxylic acid group, and reaction with other electrophiles like alkyl halides (in the presence of a suitable catalyst) could also be envisioned. uni-muenchen.de Care must be taken to protect the carboxylic acid of the proline ring, for example as an ester, before the formation of the Grignard reagent to avoid side reactions.

Transformations at the Proline Ring System

The proline ring itself offers multiple sites for chemical modification, including the carboxylic acid group and the nitrogen atom of the pyrrolidine (B122466) ring after deprotection.

Stereospecific Modifications at the Pyrrolidine Carboxylic Acid

The carboxylic acid functionality of this compound is a key site for elaboration, allowing for the formation of amides and esters while retaining the stereochemical integrity of the chiral center.

Amide Bond Formation: The carboxylic acid can be coupled with a wide variety of amines to form amides. This is a fundamental transformation in peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), HATU, or HBTU can be employed to activate the carboxylic acid for reaction with a primary or secondary amine. rsc.orgorgoreview.comestranky.sk These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or DMF. The stereochemistry at the alpha-carbon of the proline ring is generally preserved under these conditions.

Table 2: Transformations at the Pyrrolidine Carboxylic Acid
Reaction TypeReagentFunctional Group FormedKey Features
Amide CouplingAmine, Coupling Agent (e.g., DCC, HATU)AmideStereospecific, widely applicable in peptide synthesis
EsterificationAlcohol, Acid Catalyst or Alkyl Halide, BaseEsterStereospecific, useful for protecting the carboxylic acid

N-Deprotection and Subsequent Amine Functionalization

The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen is robust under many reaction conditions but can be readily removed to liberate the secondary amine, which can then be further functionalized.

N-Deprotection: The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane. This reaction is usually fast and efficient at room temperature. nih.gov The resulting secondary amine is obtained as a salt (e.g., trifluoroacetate (B77799) salt), which can be neutralized in a subsequent step.

Subsequent Amine Functionalization: Once deprotected, the secondary amine of the 4-(4-Bromobenzyl)-D-proline can undergo a variety of reactions:

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with an alkyl halide in the presence of a base will yield the N-alkylated product. researchgate.netresearchgate.net

N-Acylation: The amine can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. ymdb.ca This allows for the introduction of a wide range of acyl groups, further diversifying the molecular structure.

These transformations on the proline nitrogen are crucial for incorporating this modified amino acid into peptide chains or for the synthesis of more complex heterocyclic structures.

Reactions at the Proline α-Carbon and Ring System

The chemical reactivity of this compound is centered around three primary locations: the carboxylic acid group, the nitrogen atom of the pyrrolidine ring (once the Boc protecting group is removed), and the α-carbon. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the reactivity of the proline ring system. This protecting group generally directs reactions away from the nitrogen and can influence the stereochemical outcome of transformations at other positions.

While specific documented reactions for this compound at its α-carbon are not extensively reported in readily available literature, the reactivity can be inferred from studies on analogous N-Boc protected proline derivatives. The α-carbon of proline is less prone to epimerization compared to other amino acids due to the rigid ring structure. However, under certain conditions, such as activation of the carboxyl group for peptide coupling, racemization can occur. nih.gov

Transformations involving the pyrrolidine ring system of 4-substituted prolines often begin with the modification of a precursor, such as 4-hydroxyproline (B1632879). acs.orgnih.gov For instance, the 4-(4-bromobenzyl) group in the target molecule is itself the result of a substitution reaction on a proline scaffold. Further reactions on the ring are less common without specific activation. The bulky substituent at the C4 position sterically hinders direct reactions on the ring.

The bromobenzyl group itself introduces a reactive site for cross-coupling reactions. The carbon-bromine bond on the phenyl ring can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings, allowing for the introduction of a wide variety of substituents. This functional handle significantly expands the synthetic utility of the molecule, enabling its incorporation into more complex structures or for the attachment of probes and labels. acs.orgnih.gov

Maintaining Stereochemical Integrity During Transformations

The utility of chiral molecules like this compound in pharmaceutical and biological contexts is critically dependent on their stereochemical purity. Therefore, maintaining the integrity of the chiral centers at C2 and C4 throughout any chemical transformation is of paramount importance.

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can be a significant side reaction in peptide synthesis and other transformations of amino acids. peptide.comgyrosproteintechnologies.com The α-carbon of proline is susceptible to racemization, particularly when the carboxyl group is activated for amide bond formation. nih.gov

Several strategies are employed to minimize or prevent this loss of stereochemical integrity:

Choice of Coupling Reagents: The selection of coupling reagents for amide bond formation is crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to suppress racemization by forming an active ester that is less prone to epimerization. peptide.com However, studies have shown that HOBt can sometimes catalyze the racemization of proline phenacyl esters, indicating that the choice of reagents must be carefully considered for each specific system. nih.gov

Reaction Conditions: Careful control of reaction conditions such as temperature, solvent, and base is critical. Lowering the reaction temperature can significantly reduce the rate of racemization. acs.org The choice of base is also important; non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions, including epimerization. acs.org For instance, switching from a strong base like sodium carbonate to a milder one like sodium bicarbonate has been shown to preserve stereochemical integrity during certain reaction workups. acs.org

Protecting Groups: The N-terminal Boc protecting group plays a role in preventing racemization. The urethane-type protection reduces the acidity of the α-proton, making it less susceptible to abstraction by a base, which is the key step in the racemization mechanism. peptide.com

Biocatalysis: Enzymatic methods offer a highly stereoselective alternative to traditional chemical synthesis for certain transformations. Enzymes can catalyze reactions like amidation under mild conditions with excellent control over stereochemistry, often avoiding racemization completely. rsc.org

A summary of common strategies to prevent racemization is presented in the table below.

StrategyMethodRationale
Coupling Reagents Use of additives like HOBt or its derivatives.Forms active esters that are less susceptible to racemization than other activated species. peptide.com
Reaction Conditions Low temperatures, use of non-polar solvents, careful selection of base.Reduces the rate of proton abstraction and subsequent epimerization. acs.orgacs.org
Protecting Groups Urethane-based protecting groups (e.g., Boc, Fmoc).Decreases the acidity of the α-proton, making it less likely to be removed. peptide.com
Biocatalysis Use of enzymes for specific transformations.Enzymes provide a chiral environment that ensures high stereoselectivity, avoiding racemization. rsc.org

When new chiral centers are created in a molecule that already contains one or more stereocenters, the reactions often proceed with diastereoselectivity, meaning one diastereomer is formed in preference to another. In the case of this compound, the existing stereocenters at C2 and C4 can influence the stereochemical outcome of subsequent reactions.

The rigid pyrrolidine ring and the bulky substituent at the C4 position create a specific chiral environment that can direct the approach of reagents. For example, in the synthesis of 4-substituted prolines, the stereochemistry at the C4 position is often established through diastereoselective reactions like asymmetric alkylation or hydrogenation. acs.orgrsc.orgrsc.org

Asymmetric Alkylation: Evans asymmetric alkylation is a powerful method used to establish the stereochemistry at the C4 position in substituted prolines with high diastereoselectivity. rsc.orgrsc.org The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Diastereoselective Hydrogenation: The reduction of a double bond in a proline precursor can be highly diastereoselective. The choice of catalyst and reaction conditions can control the facial selectivity of hydrogen addition, leading to either the cis or trans diastereomer with respect to the substituent at C2. acs.org

"Proline Editing": A strategy known as "proline editing" involves incorporating 4-hydroxyproline into a peptide and then performing stereospecific reactions on the hydroxyl group. acs.orgnih.govnih.gov Reactions like Mitsunobu substitution proceed with inversion of stereochemistry, allowing for precise control over the configuration at the C4 position. This enables the synthesis of a wide array of 4-substituted prolines with defined stereochemistry. acs.orgnih.gov

The predictable stereochemical outcomes of these reactions are fundamental to the synthesis of complex molecules and peptidomimetics where the precise three-dimensional arrangement of atoms is crucial for biological activity. nih.gov

Conformational Analysis and Stereochemical Properties

Conformational Landscape of 4-Substituted Proline Derivatives

The cyclic side chain of proline imposes significant constraints on the protein backbone, influencing two key equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the five-membered pyrrolidine (B122466) ring. scispace.comnih.gov Substitutions on the proline ring introduce additional steric and stereoelectronic effects that further modulate these equilibria, thereby shaping the accessible backbone dihedral angles (φ, ψ). nih.gov

4-substituted prolines, in particular, have been extensively studied to control peptide and protein conformation. The stereochemistry at the C4 position is a primary determinant of the ring's pucker preference. Generally, 4R-substituted prolines with electron-withdrawing groups tend to favor an exo pucker, which stabilizes a polyproline II (PPII) helix conformation. nih.gov Conversely, 4S-substituted prolines often prefer an endo pucker, which promotes more extended or δ conformations. nih.gov This control over local conformation has significant implications for the design of peptidomimetics, inhibitors, and bioactive probes. scispace.com

The conformational preferences of 4-substituted prolines can be categorized based on the substituent's stereochemistry and electronic nature, as summarized in the table below.

4-Substituent TypeDominant Ring PuckerFavored Backbone ConformationReference
4R-Electron-withdrawing (e.g., Flp)exoPolyproline II (PPII), α-helix nih.govnih.gov
4S-Electron-withdrawing (e.g., hnb)endoExtended (δ), β-turns nih.govnih.gov
4S-Alkyl (e.g., mep)exoPPII nih.gov

Influence of the 4-(4-Bromobenzyl) Substituent on Pyrrolidine Ring Pucker and Backbone Conformation

In (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline, the key substituent is the 4-bromobenzyl group at the C4 position with R stereochemistry. This substituent influences the pyrrolidine ring conformation through a combination of steric and stereoelectronic effects.

The puckering of the proline ring at the Cγ (C4) atom results in two primary envelope conformations: exo (Cγ puckers away from the backbone carbonyl) and endo (Cγ puckers toward the backbone carbonyl). researchgate.net For 4R-substituted prolines, stereoelectronic effects often lead to a preference for a gauche relationship between the amide and the substituent. nih.gov This typically favors the exo ring pucker. The bulky nature of the 4-bromobenzyl group would sterically reinforce this preference, as placing it in the pseudo-axial position of an endo pucker would likely lead to unfavorable steric clashes.

The preference for an exo pucker in 4R-substituted prolines is strongly associated with the stabilization of the polyproline II (PPII) helical conformation, a left-handed helix common in protein structures, particularly in collagen. nih.govnih.gov Therefore, it is predicted that the 4-(4-bromobenzyl) substituent in the R configuration will bias the conformational equilibrium toward an exo pucker and a PPII-like backbone structure.

Role of N-Capping Groups on Conformational Preferences

The N-terminal protecting group, in this case, the tert-butoxycarbonyl (Boc) group, also plays a crucial role in defining the molecule's conformational preferences. N-capping groups can modulate the electronic properties of the amide bond and influence local interactions, such as the n→π* interaction, where the lone pair of one carbonyl oxygen (n) interacts with the antibonding orbital (π*) of the subsequent carbonyl. nih.gov

Assessment of Chiral Purity and Enantiomeric Excess

Chiral purity is a critical parameter for any stereochemically defined compound. The enantiomeric excess (ee) is a measure of this purity, quantifying the degree to which one enantiomer is present in a mixture compared to the other. masterorganicchemistry.com It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

A mixture with a 75% ee, for instance, is composed of 87.5% of the major enantiomer and 12.5% of the minor one. masterorganicchemistry.com A racemic mixture has an ee of 0%. masterorganicchemistry.com

Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like proline derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method that uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce chemical shift differences between enantiomers, enabling their integration and the calculation of ee.

Mass Spectrometry (MS): Chiral analysis by MS typically involves forming diastereomeric complexes with a chiral selector, which can then be differentiated and quantified based on their fragmentation patterns or ion mobility. nih.gov

The determination of the chiral purity of this compound is essential to ensure that its observed properties are attributable to the desired (4R) stereoisomer and not convoluted by the presence of the (4S) enantiomer.

Computational Chemistry for Conformational Prediction and Analysis

Computational methods are indispensable tools for exploring the conformational landscape of complex molecules like substituted prolines, providing insights that complement experimental data. indexcopernicus.comnih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to predict molecular geometry, electronic distribution, and spectroscopic properties with high accuracy. indexcopernicus.comepstem.net For proline derivatives, DFT calculations are used to:

Optimize Molecular Geometry: To find the lowest energy (most stable) conformations of the molecule. masjaps.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. indexcopernicus.comzenodo.org

Calculate Relative Energies: To determine the energy differences between various conformers (e.g., exo vs. endo pucker) and predict their relative populations at equilibrium.

Analyze Stereoelectronic Effects: To investigate orbital interactions, such as hyperconjugation, that stabilize certain conformations. nih.gov For example, DFT can model the stabilizing overlap between the σ orbital of a C-H bond and the σ* antibonding orbital of the C-substituent bond. nih.gov

A typical DFT study on a proline derivative might use a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. epstem.netzenodo.org

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational equilibria and transitions. uni-miskolc.hu MD is particularly useful for studying proline-containing systems because it can:

Sample Conformational Space: Explore the different ring puckers and backbone dihedral angles accessible to the molecule at a given temperature.

Overcome Energy Barriers: Enhanced sampling techniques, such as metadynamics or Gaussian accelerated molecular dynamics, can be used to simulate rare events like the high-energy cis/trans isomerization of the peptide bond, which occurs on a timescale often inaccessible to conventional MD. nih.govfrontiersin.orgnih.gov

Analyze Solvent Effects: Explicitly model the interactions between the solute and solvent molecules, which can significantly influence conformational preferences.

MD simulations on proline-rich peptides have shown that prolines frequently sample cis conformations, leading to more compact ensembles than all-trans models would suggest. frontiersin.orgnih.gov For this compound, MD simulations could predict the preferred pucker, the distribution of φ and ψ angles, and the dynamic behavior of the bulky side chain.

Applications As Chiral Building Blocks in Complex Molecule Synthesis

Integration into Peptide and Peptidomimetic Architectures

The distinct structural features of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline make it a valuable component in peptide and peptidomimetic design. The D-configuration of the proline ring, combined with the bulky substituent at the 4-position, imposes significant conformational constraints on the peptide backbone, which is a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity. sigmaaldrich.comnih.govfrontiersin.orgrsc.org

The incorporation of 4-substituted prolines is a well-established strategy for controlling peptide conformation. nih.gov The pyrrolidine (B122466) ring of proline exists in two primary puckered states: Cγ-exo and Cγ-endo. These puckers are correlated with the conformation of the main peptide chain. nih.gov Specifically, an exo ring pucker favors more compact helical conformations like the polyproline II (PPII) helix, while an endo pucker supports more extended structures. nih.gov

Furthermore, the ring pucker influences the cis/trans isomerism of the preceding peptide bond (the Xaa-Pro bond). nih.gov An endo pucker is known to be strongly favored in a cis amide bond, while the exo pucker stabilizes the trans amide bond. nih.gov By introducing this compound, peptide chemists can strategically induce specific turns or rigidify sections of a peptide, which is critical for mimicking bioactive conformations and designing potent peptide-based inhibitors of protein-protein interactions. nih.govfrontiersin.org

Table 1: Influence of 4-Substituted Prolines on Peptide Conformation
Proline Derivative FeatureFavored Ring PuckerFavored Preceding Amide BondResulting Peptide Structure
(4R)-Substituent (e.g., 4-Bromobenzyl on D-Pro)Cγ-endocisInduces specific turns, constrained conformation
(4S)-Substituent (on D-Proline)Cγ-exotransPromotes compact helical structures (e.g., PPII-like for D-Pro)

Polyproline helices are fundamental secondary structures involved in numerous biological processes, including signal transduction and protein-protein recognition. nih.govnih.gov The polyproline II (PPII) helix, a left-handed helix with all-trans peptide bonds, is particularly common in both structured and disordered proteins. nih.govunibo.it

The stability of the PPII helix can be modulated by substituents on the proline ring. nih.govresearchgate.net Specifically for L-proline, electron-withdrawing substituents at the 4R position have been shown to stabilize the PPII conformation. nih.govnih.gov This stabilization arises from stereoelectronic effects that favor the Cγ-exo ring pucker, which in turn promotes the trans conformation of the preceding peptide bond through a favorable n→π* interaction between adjacent carbonyl groups. nih.govresearchgate.net

Given that this compound is a D-amino acid, its incorporation would lead to a right-handed PPII-like helix. The principles of conformational control remain relevant. The bulky 4-bromobenzyl group at the 4R position would influence the ring pucker and consequently the cis/trans equilibrium of the preceding peptide bond. Research on analogous 4R-substituted L-prolines demonstrates a strong preference for the trans amide bond, which is the defining characteristic of the PPII helix. nih.gov Therefore, the strategic placement of this compound within a peptide sequence is a rational approach to engineer and stabilize specific right-handed helical structures, providing scaffolds for various applications in medicinal chemistry and materials science. acs.org

Precursors for Advanced Medicinal Chemistry Intermediates

The utility of this compound extends beyond peptide synthesis into its role as a precursor for novel, complex intermediates in medicinal chemistry. The compound's chiral scaffold and the reactive bromobenzyl moiety allow for the construction of diverse molecular architectures. sigmaaldrich.comorganic-chemistry.org

The 4-bromobenzyl group serves as a versatile synthetic handle for creating novel heterocyclic systems. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme.de This allows for the direct attachment of a wide array of aryl and heteroaryl groups to the proline scaffold. thieme.de By reacting this compound with various boronic acids or esters, a library of 4-(biarylmethyl)-D-proline derivatives can be generated, introducing significant molecular diversity.

Furthermore, the compound can be a precursor for intramolecular cyclization reactions to form more complex, rigid ring systems. doaj.orgresearchgate.net For instance, after coupling a suitable reaction partner to the aryl bromide, subsequent reactions could induce cyclization between the newly introduced group and another part of the proline molecule, leading to the formation of spirocyclic or fused heterocyclic systems. nih.govresearchgate.net Such rigid scaffolds are highly sought after in drug discovery as they reduce conformational entropy upon binding to a target, which can lead to enhanced potency and selectivity. nih.gov The synthesis of the antiviral agent Ledipasvir, for example, relies on a key spirocyclic proline analogue, highlighting the importance of such structures in medicinal chemistry. nih.gov

Table 2: Potential Synthetic Transformations of the 4-Bromobenzyl Group
Reaction TypeReaction PartnerResulting StructureApplication
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid4-(Biarylmethyl)-D-prolineCreation of diverse medicinal chemistry intermediates
Sonogashira CouplingTerminal Alkyne4-(Alkynylbenzyl)-D-prolineIntroduction of linear, rigid linkers for further functionalization
Buchwald-Hartwig AminationAmine4-(Aminobenzyl)-D-prolineSynthesis of novel ligands and pharmacophores
Intramolecular Cyclization(Post-coupling modification)Spirocyclic or Fused Proline HeterocyclesDevelopment of conformationally rigid scaffolds for drug design

As a chiral building block, this compound is strategically employed in the synthesis of complex, biologically active target molecules. Its pre-defined stereochemistry and conformational influence are critical for establishing the correct three-dimensional structure required for interaction with biological targets like enzymes or receptors. nih.gov While specific examples of its use in the total synthesis of named natural products are not prominently documented in readily available literature, its role as a key intermediate is evident from its commercial availability and the extensive use of similar 4-substituted proline analogs in drug development. nih.gov

For instance, 4-substituted prolines are integral components in the synthesis of inhibitors for various enzymes, including proteases and kinases, where the proline moiety serves to correctly position pharmacophoric groups within the active site. organic-chemistry.org The 4-bromobenzyl group can act as a versatile precursor, allowing for late-stage diversification of a lead compound through cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR). This approach is highly valuable in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Application in Bioconjugation Strategies

The selective modification of peptides and proteins is crucial for the development of diagnostics, therapeutics, and research tools. This compound, once incorporated into a peptide, provides a chemical handle for site-specific bioconjugation. nih.gov The aryl bromide of the bromobenzyl group is a stable and selectively reactive functional group that does not interfere with the native functional groups found in proteins.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been adapted to occur in aqueous, biocompatible conditions. nih.gov This allows the 4-bromobenzyl group on a proline residue within a peptide to be coupled with a molecule of interest (e.g., a fluorescent dye, a drug payload, or a polyethylene (B3416737) glycol chain) that has been functionalized with a corresponding boronic acid or alkyne. nih.govnih.govbeilstein-journals.org This strategy offers a powerful method for creating well-defined peptide conjugates with precise control over the site of modification, which is often challenging to achieve with traditional bioconjugation methods that target reactive amino acid side chains like lysine (B10760008) or cysteine. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the Boc protecting group, and the 4-bromobenzyl substituent. The presence of the bulky Boc group can lead to the appearance of rotamers, resulting in the broadening or duplication of some NMR signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For N-Boc protected proline derivatives, the carbonyl carbon of the Boc group and the carboxylic acid carbon typically appear in the downfield region of the spectrum. researchgate.net The chemical shifts of the pyrrolidine ring carbons are influenced by the substituents, and the aromatic carbons of the 4-bromobenzyl group would show characteristic signals.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Boc (tert-butyl)~1.4~28
Boc (quaternary C)-~80
Boc (carbonyl)-~154
Pyrrolidine CH (α to COOH)~4.2-4.4~60
Pyrrolidine CH₂ (β to COOH)~1.8-2.2~30-35
Pyrrolidine CH (γ to COOH)~2.3-2.6~40-45
Pyrrolidine CH₂ (δ to COOH)~3.3-3.6~47
Benzyl (B1604629) CH₂~2.8-3.1~38
Aromatic CH (ortho to CH₂)~7.0-7.2~130-132
Aromatic CH (meta to CH₂)~7.4-7.6~131-133
Aromatic C (ipso to CH₂)-~138-140
Aromatic C (para to CH₂)-~120-122
Carboxyl COOH~10-12~175-178

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula, C₁₇H₂₂BrNO₄. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and the C-N and C-H bonds of the pyrrolidine ring and the aromatic C-H and C=C bonds of the bromobenzyl group. The N-tert-butyloxycarbonyl (Boc) group typically shows characteristic peaks around 1688 cm⁻¹, 1529 cm⁻¹, and 1370 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2980
C=O (Boc group)~1690
C=O (Carboxylic Acid)~1710
C=C (Aromatic)1450-1600
C-N (Amine)1000-1250
C-Br500-600

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for assessing the purity of this compound and for confirming its stereochemical configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. For proline derivatives, polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have been successfully employed. nih.gov A mobile phase consisting of a mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often effective for achieving good resolution. nih.gov The separation mechanism relies on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. The development of a robust chiral HPLC method is critical to ensure that the desired (4R) enantiomer is obtained with high enantiomeric excess.

Gas Chromatography (GC) can be used for the analysis of proline derivatives, but it typically requires a derivatization step to increase the volatility of the analyte. The carboxylic acid and the secondary amine of the proline ring need to be converted into less polar and more volatile functional groups, for instance, through esterification and acylation. Chiral GC columns can then be used to separate the enantiomers of the derivatized compound. While a powerful technique, the need for derivatization can sometimes introduce complexities into the analytical workflow.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for the specific compound this compound. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, space group, and precise solid-state conformational details, are not available.

X-ray crystallography is a definitive technique for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, this technique is also the gold standard for determining its absolute configuration. The presence of the bromine atom, a heavy element, would be particularly advantageous for this purpose. By utilizing the phenomenon of anomalous dispersion, the diffraction data collected from a single crystal can be used to establish the absolute stereochemistry at the chiral centers, in this case, the C2 and C4 positions of the D-proline ring.

In the absence of a specific crystal structure, the solid-state conformation of the pyrrolidine ring can be discussed based on general principles established for 4-substituted proline derivatives. The five-membered ring of proline is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. The orientation of the pucker is designated as Cγ-endo (puckering on the same side as the carboxyl group) or Cγ-exo (puckering on the opposite side). The substituent at the C4 position significantly influences this conformational preference. For 4R-substituted prolines, the nature of the substituent (whether it is sterically demanding or electron-withdrawing) plays a key role in dictating the favored ring pucker. However, without experimental data, a definitive statement on the solid-state conformation of this compound cannot be made.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 4-arylmethyl proline derivatives often starts from commercially available (2S,4R)-4-hydroxyproline, involving multiple steps that may include protection, oxidation, Wittig-type reactions, and hydrogenation, or hydroboration followed by cross-coupling. thieme.de While effective, these routes present opportunities for improvement in efficiency and sustainability. Future research should prioritize the development of greener synthetic methodologies.

Key areas for investigation include:

Catalytic Routes: Exploring novel catalytic systems to shorten synthetic sequences. For instance, developing a one-pot stereoselective alkylation or arylation at the C4 position of a suitable D-proline precursor would represent a significant advancement.

Green Solvents and Reagents: The principles of green chemistry advocate for replacing hazardous solvents like DMF and dichloromethane (B109758), which are common in peptide synthesis, with more benign alternatives such as propylene (B89431) carbonate or even water-based systems. nih.govrsc.org Research into adapting existing synthetic routes for (4R)-1-Boc-4-(4-bromobenzyl)-D-proline to these greener solvents is crucial.

Atom Economy: Improving the atom economy by designing syntheses that minimize the use of stoichiometric reagents and protecting groups. The development of minimal-protection strategies, where the synthesis proceeds with fewer protecting groups, would reduce waste and processing steps. researchgate.netnih.gov

Chemoenzymatic Synthesis: Investigating the use of enzymes for key stereoselective transformations could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches
AspectConventional ApproachFuture Sustainable Approach
SolventsDMF, DCM, NMPPropylene Carbonate, 2-MeTHF, Water-based systems rsc.org
Protecting GroupsExtensive use requiring multiple steps for addition/removalMinimal-protection strategies, transient protecting groups nih.govresearchgate.net
CatalysisStoichiometric reagents, heavy metal catalystsBiocatalysis, earth-abundant metal catalysis, organocatalysis
Waste GenerationHigh, particularly from solvents and protecting group manipulationsReduced through continuous flow processes and improved atom economy advancedchemtech.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 4-(4-bromobenzyl) group is a versatile functional handle that opens avenues for a wide array of chemical transformations, primarily centered around the aryl bromide moiety. While palladium-catalyzed cross-coupling reactions are the most apparent, future work should aim to uncover novel reactivity patterns.

Future research in this area could focus on:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki, Heck, and Sonogashira couplings to explore more complex transformations. scielo.bryoutube.com This includes dynamic kinetic asymmetric cross-coupling reactions to generate other forms of chirality nih.gov and coupling with unconventional partners to build novel molecular architectures.

C-H Activation: Direct C-H functionalization on the benzyl (B1604629) ring or even the proline scaffold offers a modern and atom-economical way to introduce further complexity, bypassing the need for pre-functionalized substrates.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the aryl bromide in radical-based transformations, which could lead to products inaccessible through traditional two-electron pathways.

Proline Editing: Applying the concept of "proline editing," where the compound is first incorporated into a peptide on a solid support, followed by modification of the bromobenzyl group. nih.gov This strategy allows for the late-stage diversification of peptides, enabling the creation of peptide libraries with varied functionalities.

Advanced Computational Modeling for Structure-Function Relationships and Rational Design

The substitution at the C4 position of the proline ring is known to exert a profound influence on its conformational properties, specifically the ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. nih.govsigmaaldrich.com These conformational biases are critical determinants of the secondary structure and biological activity of peptides. Advanced computational modeling presents a powerful tool to predict and understand these effects.

Future perspectives in computational modeling include:

Predicting Ring Pucker and Dihedral Angles: Employing high-level quantum mechanics (QM) calculations and molecular dynamics (MD) simulations to create detailed free-energy landscapes of the proline ring pucker (endo/exo) and the ω (omega) dihedral angle (cis/trans) when this compound is incorporated into peptides. aip.orgacs.orgnih.gov Such studies can reveal the intrinsic conformational preferences imparted by the bulky, electronically distinct 4-(4-bromobenzyl) substituent.

Solvation Effects: Investigating the role of the solvent environment on conformational equilibria, as studies on similar systems have shown that solvation can significantly alter ring pucker preferences. biorxiv.orgbiorxiv.org Explicit solvent MD simulations can provide critical insights that are often missed in gas-phase or implicit solvent models. nih.gov

Rational Design of Peptidomimetics: Using the computational insights to rationally design peptides with specific, predictable three-dimensional structures. For example, by understanding how this D-proline derivative stabilizes or destabilizes β-turns or helical structures, researchers can design peptidomimetics with enhanced target affinity, stability, or cell permeability.

Table 2: Key Conformational Parameters for Computational Study
ParameterDescriptionSignificance in Peptides
Ring PuckerEnvelope conformation of the pyrrolidine (B122466) ring (Cγ-endo or Cγ-exo) nih.govInfluences main-chain torsion angles and favors specific secondary structures. nih.govnih.gov
ω (Omega) AngleDihedral angle of the peptide bond preceding the proline residueDetermines cis (~0°) or trans (~180°) conformation, a key step in protein folding. frontiersin.org
ϕ (Phi) / ψ (Psi) AnglesBackbone dihedral angles of the proline residueDefines the overall conformation of the peptide backbone (e.g., helical, extended).

Expanding the Scope of Derivatization for Diverse Chemical Biology Probes

The true potential of this compound lies in its capacity to serve as a versatile platform for the synthesis of sophisticated chemical biology probes. scispace.comresearchgate.net The aryl bromide is a synthetic linchpin that can be converted into a vast array of functional groups using well-established chemistry. The D-amino acid backbone provides enhanced stability against proteolysis, a highly desirable feature for probes used in biological systems.

Future research should focus on leveraging the 4-bromobenzyl group to install functionalities for:

Bioorthogonal Chemistry: Converting the aryl bromide into bioorthogonal handles such as azides, alkynes, tetrazines, or strained alkenes. nih.govresearchgate.net Peptides containing these modified proline analogues can then be used for in vivo imaging, proteomics, and tracking applications through selective "click" chemistry reactions. semanticscholar.org

Fluorescence and Spin Labeling: Attaching fluorophores or spin labels via cross-coupling reactions to create probes for fluorescence resonance energy transfer (FRET) studies or electron paramagnetic resonance (EPR) spectroscopy, enabling the study of peptide conformation and protein-protein interactions.

Affinity-Based Probes: Incorporating photoreactive cross-linkers to identify binding partners within the complex cellular milieu.

Targeted Drug Delivery: Using the functional handle to conjugate peptides containing this residue to drug molecules, antibodies, or nanoparticles, thereby creating targeted therapeutic agents.

Table 3: Potential Derivatizations and Their Chemical Biology Applications
Starting GroupTarget Functional GroupKey ReactionApplication
Aryl BromideAryl AzideAzidation (e.g., with NaN₃)Click Chemistry (CuAAC, SPAAC) for bioconjugation semanticscholar.org
Aryl BromideTerminal AlkyneSonogashira CouplingClick Chemistry, attachment of probes youtube.com
Aryl BromideBoronic EsterMiyaura BorylationPrecursor for further Suzuki couplings, fluorescent probes
Aryl BromideFluorophoreSuzuki/Stille CouplingFluorescence imaging, FRET studies
Aryl BromideBiotinCoupling ReactionsAffinity purification, target identification

Q & A

Basic Research Questions

Q. How is (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline synthesized and characterized in laboratory settings?

  • Methodology :

  • Synthesis : The compound is typically synthesized via Boc protection of D-proline followed by alkylation with 4-bromobenzyl bromide. Stereochemical control at the 4-position is achieved using chiral auxiliaries or asymmetric catalysis.
  • Purification : Reverse-phase HPLC or column chromatography is employed to isolate the product.
  • Characterization : Key techniques include 1^1H/13^13C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral HPLC to verify enantiomeric purity (≥98% ee) .
    • Data Table :
ParameterValue/TechniqueReference
Molecular Weight384.27 g/mol
CAS Number959576-28-4
Key NMR Signalsδ 1.4 (Boc tert-butyl), δ 4.5 (D-proline CH)

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters.
  • Circular Dichroism (CD) : Detects conformational differences between D- and L-proline derivatives, particularly in peptide backbones .

Advanced Research Questions

Q. How does the D-proline configuration influence the conformational stability of peptide derivatives compared to L-proline?

  • Methodology :

  • Experimental Design : Replace L-proline with D-proline in model peptides (e.g., protegrin-1 analogues) and assess secondary structures via CD spectroscopy and NMR.
  • Key Finding : D-proline enforces a right-handed α-hairpin conformation incompatible with L-proline, enhancing antimicrobial activity in designed peptides .
    • Data Contradiction : While L-proline disrupts α-hairpin formation due to steric clashes, D-proline stabilizes it, highlighting the role of stereochemistry in peptide engineering .

Q. What metabolic pathways interact with D-proline-containing compounds, and how do they affect experimental outcomes?

  • Methodology :

  • Enzymatic Assays : Incubate the compound with D-amino acid oxidase (DAO) to measure conversion to 1-pyrroline-2-carboxylic acid.
  • In Vivo Studies : Use DAAO-knockout mice to study accumulation of D-proline in tissues (e.g., kidneys) and assess toxicity .
    • Key Finding : D-proline is metabolized slower than D-phenylalanine (Km = 24–40× higher), leading to prolonged circulation in pharmacokinetic models .

Q. How do pharmacokinetic properties of D-proline derivatives compare to other D-amino acids in anti-inflammatory models?

  • Methodology :

  • Pharmacokinetic Profiling : Compare half-life (t1/2t_{1/2}) and Vmax of PEGylated DAO (PEG-fDAO) with D-proline vs. D-phenylalanine in murine lung inflammation models.
  • Data Table :
ParameterD-ProlineD-PhenylalanineReference
t1/2t_{1/2} (PEG-fDAO)33.68 ± 3.10 h7.67 ± 1.36 h
Vmax (PEG-fDAO)Lower activity3× higher activity
  • Implication : Despite lower enzymatic activity, D-proline’s higher solubility allows comparable therapeutic efficacy in vivo .

Q. What are the toxicological considerations when handling this compound in laboratory settings?

  • Methodology :

  • Acute Toxicity Testing : Follow OECD Guideline 423 for oral toxicity (LD50 > 300 mg/kg in rats) .
  • Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation/contact. Store in sealed containers away from oxidizers .
    • Key Risk : D-proline accumulates in kidneys of DAAO-deficient models, necessitating careful waste disposal and exposure monitoring .

Contradiction Analysis

  • Biological Activity : While D-proline is considered metabolically inert in humans , Trypanosoma cruzi utilizes D-proline transporters for immune evasion, suggesting context-dependent roles in host-pathogen interactions .
  • Toxicity : Evidence of renal toxicity in rodents contrasts with its safe use in peptide therapeutics, emphasizing species-specific metabolic differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.